

# Z-Vdvad-fmk stability and storage conditions.

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## Compound of Interest

Compound Name: Z-Vdvad-fmk

Cat. No.: B1150352

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## Z-VAD-FMK Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Z-VAD-FMK, a pan-caspase inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized Z-VAD-FMK powder?

A1: Lyophilized Z-VAD-FMK powder should be stored at -20°C under desiccating conditions.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> For long-term storage, maintaining a desiccated environment is crucial to prevent degradation. While some suppliers suggest that the powder is stable for up to a year at room temperature, storage at -20°C is strongly recommended for optimal stability.<sup>[3]</sup>

Q2: How should I store Z-VAD-FMK after reconstituting it in DMSO?

A2: Once reconstituted in DMSO, Z-VAD-FMK stock solutions should be stored at -20°C.<sup>[2]</sup><sup>[4]</sup> For longer-term storage, -80°C is also a suitable option.<sup>[5]</sup> It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.<sup>[2]</sup><sup>[4]</sup>

Q3: What is the stability of Z-VAD-FMK in its lyophilized and solution forms?

A3: The stability of Z-VAD-FMK varies depending on its form:

- **Lyophilized Powder:** When stored correctly at -20°C and kept desiccated, the lyophilized powder is stable for up to 24 months.[\[2\]](#) Some suppliers indicate stability for up to 3 years at -20°C.[\[5\]](#)
- **DMSO Stock Solution:** Stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C. Some data suggests stability for up to one year at -80°C.[\[5\]](#) To prevent loss of potency, it is advisable to use the solution within 3 months of reconstitution.[\[2\]](#)

Q4: What is the best solvent for reconstituting Z-VAD-FMK?

A4: The recommended solvent for reconstituting Z-VAD-FMK is high-purity, anhydrous DMSO (>99.9%).[\[3\]](#)[\[5\]](#) Acetonitrile is also a possible solvent.[\[6\]](#) The use of high-quality DMSO is important as moisture can reduce the solubility and stability of the compound.[\[5\]](#)

Q5: Are there any specific handling instructions I should be aware of when working with Z-VAD-FMK?

A5: Yes, for optimal results and to ensure the stability of the compound, please adhere to the following handling instructions:

- Before opening, allow the vial of lyophilized powder to equilibrate to room temperature to prevent condensation from forming inside the vial.[\[3\]](#)[\[6\]](#)
- When preparing stock solutions, ensure the compound is fully dissolved in DMSO before use.
- For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.2% to 1%) to avoid solvent-induced cytotoxicity.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)
- For in vitro experiments using purified enzymes, the methyl ester group on Z-VAD-FMK may need to be removed by esterase treatment for the inhibitor to be active.[\[3\]](#) In intact cells, endogenous esterases will remove this group.[\[3\]](#)

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Reduced or no inhibitory activity	Improper storage of stock solution (e.g., multiple freeze-thaw cycles, prolonged storage at -20°C).	Prepare fresh stock solution from lyophilized powder. Ensure proper aliquoting and storage of the new stock solution at -20°C or -80°C.
Degradation of the compound due to moisture.	Use high-purity, anhydrous DMSO for reconstitution. Ensure the lyophilized powder vial is at room temperature before opening to prevent condensation.	
Inactivation of the inhibitor in long-term experiments.	For experiments lasting more than 12-48 hours, consider adding fresh inhibitor to the culture medium. <a href="#">[3]</a> <a href="#">[7]</a>	
Precipitate formation in stock solution	The solution was not properly dissolved or has come out of solution during storage.	Warm the stock solution to 37°C for 10 minutes and vortex or sonicate to redissolve the compound. <a href="#">[9]</a>
The solubility limit has been exceeded.	Refer to the manufacturer's instructions for the solubility of Z-VAD-FMK in DMSO. Avoid preparing stock solutions at concentrations higher than recommended.	
Cell toxicity observed in experiments	The final concentration of DMSO in the cell culture is too high.	Ensure the final DMSO concentration in your experimental setup does not exceed 0.2% to 1%. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> Run a vehicle control (DMSO only) to assess solvent toxicity.

The concentration of Z-VAD-FMK is too high.

Titrate the concentration of Z-VAD-FMK to determine the optimal, non-toxic working concentration for your specific cell type and experimental conditions.[\[4\]](#)

## Data Presentation

Table 1: Stability and Storage Conditions for Z-VAD-FMK

Form	Storage Temperature	Duration of Stability	Key Recommendations
Lyophilized Powder	-20°C	Up to 3 years <a href="#">[5]</a>	Store under desiccating conditions. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Room Temperature	Up to 1 year (not recommended for long-term) <a href="#">[3]</a>	-20°C is the preferred long-term storage temperature.	
Stock Solution in DMSO	-20°C	Up to 6-8 months <a href="#">[3]</a>	Aliquot to avoid freeze-thaw cycles. <a href="#">[2]</a> <a href="#">[4]</a> Use within 3 months to prevent loss of potency. <a href="#">[2]</a>
-80°C	Up to 1 year <a href="#">[5]</a>	A good option for longer-term storage of stock solutions.	

Table 2: Recommended Reconstitution and Working Concentrations

Parameter	Recommendation	Reference
Reconstitution Solvent	High-purity, anhydrous DMSO (>99.9%)	[3][5]
Typical Stock Solution Concentration	10 mM - 20 mM	[2][3][4]
Typical Working Concentration	5 $\mu$ M - 100 $\mu$ M	[2]
Maximum Final DMSO Concentration in Culture	< 0.2% - 1%	[3][4][7][8]

## Experimental Protocols

### Protocol 1: Reconstitution of Z-VAD-FMK to a 10 mM Stock Solution

- Bring the vial of lyophilized Z-VAD-FMK to room temperature before opening.
- To prepare a 10 mM stock solution from 1 mg of Z-VAD-FMK (MW: 467.49 g/mol ), add 213.9  $\mu$ L of high-purity DMSO to the vial.[2]
- Vortex the vial until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C.

### Protocol 2: General Use in Cell Culture for Apoptosis Inhibition

- Culture your cells to the desired density.
- Prepare your apoptosis-inducing agent at the desired concentration in cell culture medium.
- From your 10 mM Z-VAD-FMK stock solution, prepare a working solution in cell culture medium. For a final concentration of 20  $\mu$ M, you would typically add 2  $\mu$ L of the 10 mM stock solution to 1 mL of culture medium.[3][7]

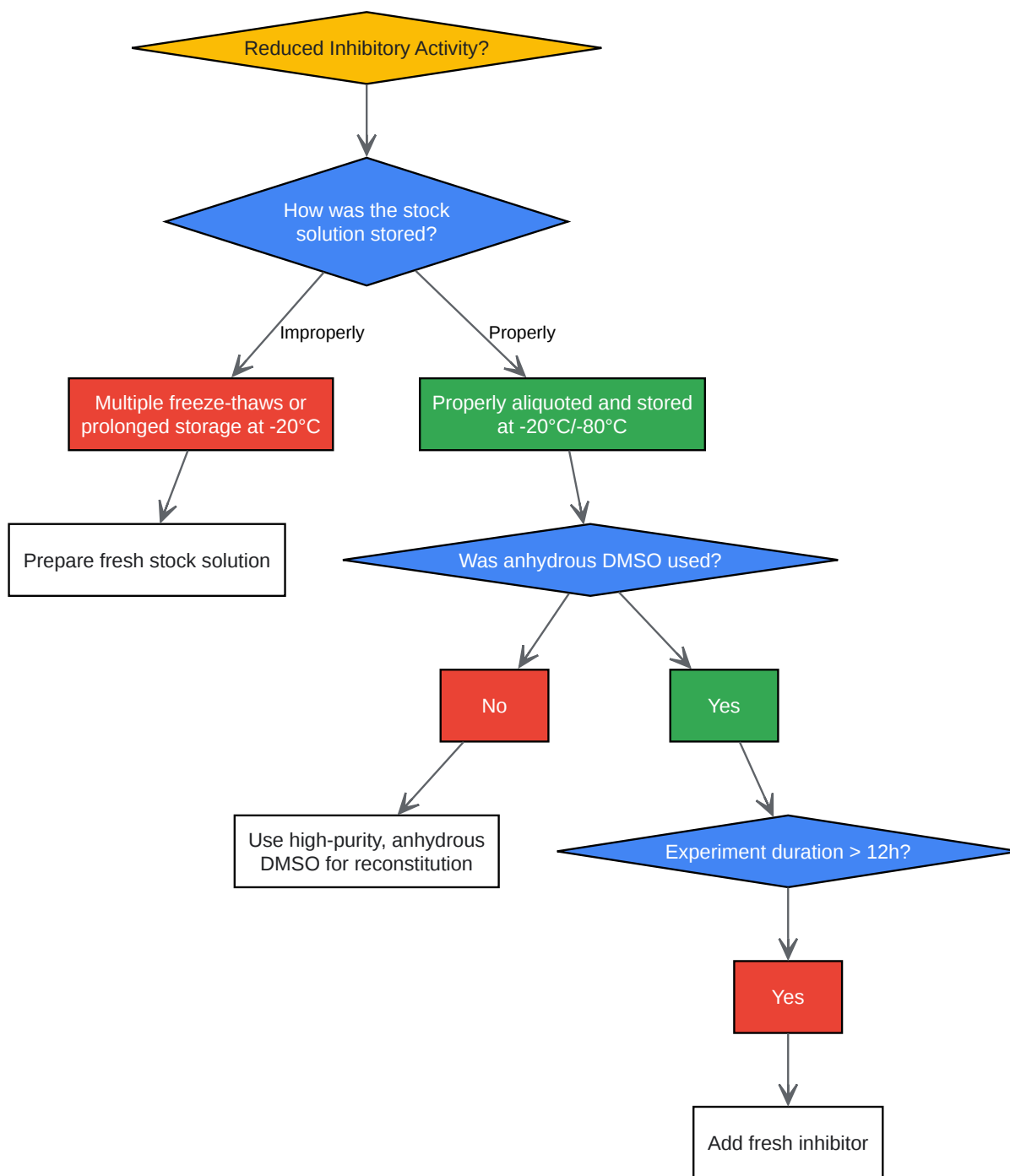
- Pre-treat the cells with the Z-VAD-FMK working solution for a period of 30 minutes to 1 hour before adding the apoptosis-inducing agent.<sup>[2]</sup>
- Add the apoptosis-inducing agent to the cell culture.
- Incubate for the desired period of time.
- Proceed with your downstream analysis (e.g., flow cytometry, western blotting for cleaved caspases).

## Visualizations



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Caption: Workflow for the preparation, storage, and application of Z-VAD-FMK.



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Caption: Troubleshooting guide for reduced Z-VAD-FMK activity.

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